(5,6-Dimethyl-benzofuran-3-yl)-acetic acid
Description
Contextual Significance of Benzofuran (B130515) Acetic Acid Derivatives in Chemical Sciences
Benzofuran derivatives are a significant class of heterocyclic compounds characterized by a fused benzene (B151609) and furan (B31954) ring system. acs.org This structural motif is prevalent in a vast number of natural and synthetic molecules that exhibit a wide array of biological activities. researchgate.net The inherent versatility of the benzofuran ring allows for various substitutions, leading to a rich diversity of chemical properties and pharmacological effects. phytojournal.com
Benzofuran acetic acid derivatives, in particular, have garnered considerable attention from researchers. The presence of the acetic acid side chain introduces a carboxylic acid functional group, which can significantly influence the molecule's solubility, polarity, and ability to interact with biological targets. These derivatives have been explored for a range of potential applications, underscoring the importance of this chemical class. The broad spectrum of reported biological activities for benzofuran derivatives includes anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. researchgate.netnih.govnih.gov
The following table summarizes the observed biological activities in various benzofuran derivatives, highlighting the potential areas of interest for novel compounds like (5,6-Dimethyl-benzofuran-3-yl)-acetic acid.
| Biological Activity | Examples of Investigated Benzofuran Derivatives | Potential Significance |
| Anticancer | Derivatives of 2- and 3-benzofurancarboxylic acid, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429). nih.gov | Potential for developing new therapeutic agents against various cancer cell lines. nih.gov |
| Antimicrobial | Various halogenated derivatives, benzofuran-oxadiazole derivatives. researchgate.netnih.gov | Addresses the need for new agents to combat resistant bacterial and fungal strains. |
| Antioxidant | 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid. nih.gov | Potential applications in mitigating oxidative stress-related diseases. |
| Anti-inflammatory | Moracin D, isolated from Morus alba. mdpi.com | Offers possibilities for the development of new anti-inflammatory drugs. phytojournal.com |
Overview of Research Trajectories for Novel Organic Compounds
The investigation of novel organic compounds typically follows a structured and multi-faceted research trajectory. This process is designed to thoroughly characterize the new molecule and explore its potential applications. The journey from a newly synthesized or identified compound to a well-understood chemical entity involves several key stages. nso-journal.org
Initially, the focus is on the synthesis and purification of the compound. Developing an efficient and scalable synthetic route is a primary objective. rroij.com This is followed by rigorous structural elucidation using a variety of spectroscopic and analytical techniques. nih.govsciencemadness.org Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the compound's identity and purity. nih.gov
Once the structure is confirmed, the next phase involves the investigation of its physicochemical properties . This includes determining factors like melting point, solubility, and stability. Subsequently, the research moves towards exploring the compound's reactivity and potential for further functionalization . This can open up pathways to create a library of related derivatives with potentially enhanced properties. upenn.edu
A significant part of the research trajectory for many novel organic compounds is the evaluation of their biological activity . nih.gov This involves screening the compound against various biological targets to identify any potential therapeutic applications. phytojournal.com The process is often guided by the structural similarities to existing bioactive molecules.
Scope and Objectives of the Research Outline
This article outlines a focused research plan for the systematic investigation of this compound. The primary objective is to bridge the existing knowledge gap by thoroughly characterizing this specific compound and evaluating its potential as a valuable molecule in chemical and biological sciences.
The scope of this research outline encompasses three main areas:
Chemical Synthesis and Characterization: To develop a reliable synthetic pathway for this compound and to fully characterize its chemical structure and properties.
Exploration of Chemical Reactivity: To investigate the reactivity of the compound, particularly at the carboxylic acid moiety and the benzofuran ring system, to understand its potential as a building block for more complex molecules.
Preliminary Biological Screening: To conduct initial in vitro screenings to assess the potential of this compound in key areas of biological activity, guided by the known properties of related benzofuran derivatives.
By adhering to this structured approach, the aim is to generate a comprehensive dataset that will provide a solid foundation for any future research and development involving this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(5,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-3-10-9(5-12(13)14)6-15-11(10)4-8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNWPUWNPFJHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5,6 Dimethyl Benzofuran 3 Yl Acetic Acid and Its Analogues
Precursor Synthesis and Derivatization Strategies
The synthesis of (5,6-Dimethyl-benzofuran-3-yl)-acetic acid and related compounds relies on a systematic approach that involves the initial construction of a substituted benzofuran (B130515) core, followed by specific modifications to introduce the desired functional groups.
Preparation of Substituted Benzofuran Scaffolds
The foundational step in synthesizing the target molecule is the creation of the 5,6-dimethylbenzofuran (B12881127) framework. Various synthetic routes are available for constructing benzofuran rings, often starting from appropriately substituted phenols. For the specific target compound, a logical precursor is 3,4-dimethylphenol (B119073).
One common strategy involves the reaction of a substituted phenol (B47542) with an α-halo ketone or a related species, followed by intramolecular cyclization. A potential route to the 5,6-dimethylbenzofuran scaffold could involve the cyclization of 3,4-dimethylphenol with chloroacetic acid under acidic conditions. vulcanchem.com Other established methods include acid-catalyzed cyclizations, photocyclizations, and radical cyclizations. mdpi.com Transition-metal-catalyzed transformations have also become powerful tools for assembling the benzofuran core. mdpi.com
A versatile method for preparing substituted benzofurans is the Pechmann cyclization to form a coumarin (B35378) intermediate, which can then be transformed into the benzofuran structure. This involves the reaction of a phenol with a β-ketoester. For instance, substituted phenols can react with 4-bromoethylacetoacetate in the presence of a condensing agent like sulfuric acid to yield substituted-4-bromomethylcoumarins. tandfonline.com These coumarins serve as direct precursors for benzofuran-3-acetic acids.
Table 1: Selected Methods for Benzofuran Scaffold Synthesis
| Starting Materials | Reagents and Conditions | Product Type |
|---|---|---|
| Substituted Phenols | α-halo ketones, base, then acid-catalyzed cyclization | Substituted Benzofurans |
| Substituted Phenols, β-ketoesters | Acid catalyst (e.g., H₂SO₄) | Substituted Coumarins |
| o-Iodophenols, Terminal Alkynes | Pd/Cu catalysts (Sonogashira coupling) | 2-Substituted Benzofurans |
Functionalization at the C-3 Position of the Benzofuran Ring
Once the benzofuran scaffold is in place, the next critical step is the introduction of a functional group at the C-3 position, which will ultimately be converted to the acetic acid side chain. The C-3 position of benzofuran is known to be nucleophilic, which allows for certain electrophilic substitution reactions. hw.ac.uk However, regioselectivity can be a challenge, as the C-2 position is generally more reactive. mdpi.com
Friedel-Crafts acylation of benzofurans can introduce an acyl group, but this method often results in a mixture of C-2 and C-3 substituted products, leading to low regioselectivity. nih.gov More modern and selective methods often rely on directed C-H functionalization. By installing a directing group at the C-2 position (such as a carboxamide), it is possible to selectively introduce aryl or other substituents at the C-3 position using palladium catalysis. mdpi.com
Another strategy involves the rearrangement of 2-hydroxychalcones. This method can be used to selectively synthesize 3-acylbenzofurans, which are ideal precursors for the target acetic acid derivative. nih.gov The chalcone (B49325) rearrangement provides a reliable route to install the necessary carbonyl functionality at the C-3 position.
Table 2: Strategies for C-3 Functionalization of Benzofurans
| Method | Reagents | Functional Group Introduced | Key Features |
|---|---|---|---|
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl group | Often suffers from poor C2/C3 regioselectivity. nih.gov |
| Directed C-H Arylation | 8-Aminoquinoline (B160924) directing group, Aryl iodide, Pd catalyst | Aryl group | Provides high regioselectivity for the C-3 position. mdpi.com |
Introduction of the Acetic Acid Moiety
The final step in the synthesis is the introduction or unmasking of the acetic acid group at the C-3 position. One of the most direct and efficient methods reported for synthesizing benzofuran-3-acetic acids involves the alkali-mediated rearrangement of 4-halomethylcoumarins. researchgate.net
In this approach, a substituted-4-bromomethylcoumarin is refluxed in an aqueous sodium hydroxide (B78521) solution. tandfonline.com This treatment induces a ring-opening and rearrangement cascade, directly yielding the corresponding benzofuran-3-acetic acid in good to excellent yields. tandfonline.comresearchgate.net This method is advantageous due to its simplicity, high yields, and the avoidance of chromatographic purification. tandfonline.com
Alternatively, if a 3-acylbenzofuran has been synthesized, the acetic acid moiety can be introduced through various classical organic transformations. For example, a 3-acetylbenzofuran could undergo a Willgerodt-Kindler reaction, or it could be halogenated at the methyl group followed by cyanide displacement and hydrolysis to yield the desired acetic acid.
Catalytic Approaches in the Synthesis of Benzofuran-3-acetic Acids
Catalysis, particularly using transition metals like palladium and copper, has revolutionized the synthesis of heterocyclic compounds, including benzofurans. These methods offer high efficiency, functional group tolerance, and novel pathways for ring construction and functionalization.
Palladium-Mediated Cyclization and Coupling Reactions
Palladium catalysts are extensively used for constructing the benzofuran ring. nih.govacs.org Common strategies include intramolecular Heck-type cyclizations and carbonylative cyclizations via Sonogashira reactions. mdpi.com
A prominent route involves the palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne (a Sonogashira coupling), followed by an intramolecular cyclization to form the benzofuran ring. researchgate.net This reaction is often co-catalyzed by a copper salt. nih.govacs.org This tandem, one-pot procedure is highly efficient for producing a wide array of 2-substituted benzofurans. researchgate.net
Palladium can also catalyze the intramolecular oxidative cyclization of ortho-cinnamyl phenols to yield 2-benzyl benzofurans. organic-chemistry.org Furthermore, palladium-catalyzed C-H functionalization is a powerful tool for modifying a pre-formed benzofuran ring, as discussed in section 2.1.2. mdpi.com
Table 3: Examples of Palladium-Catalyzed Reactions in Benzofuran Synthesis
| Reaction Type | Precursors | Catalyst System | Product |
|---|---|---|---|
| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base | 2-Substituted Benzofurans researchgate.net |
| Intramolecular Heck Reaction | o-Allylphenols | Pd(OAc)₂, Ligand | 2-Methylbenzofurans |
| Oxidative Cyclization | o-Cinnamyl Phenols | PdCl₂(CH₃CN)₂, Benzoquinone | 2-Benzylbenzofurans organic-chemistry.org |
Copper-Catalyzed Synthetic Routes
Copper catalysts are also central to many benzofuran synthetic strategies, either alone or in concert with palladium. nih.govacs.org The copper-acetylide approach has been widely utilized, for instance, in the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com
A notable copper-catalyzed method is the aerobic oxidative cyclization of phenols and alkynes. This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans using copper as the catalyst and molecular oxygen as the oxidant. rsc.org The reaction proceeds through a sequential nucleophilic addition of the phenol to the alkyne followed by the oxidative cyclization. rsc.org
In the context of Sonogashira couplings for benzofuran synthesis, copper(I) iodide is a crucial co-catalyst with the palladium complex. nih.govacs.org It facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center, driving the catalytic cycle forward. researchgate.net
Table 4: Copper-Catalyzed Reactions in Benzofuran Synthesis
| Reaction Type | Precursors | Catalyst System | Key Feature |
|---|---|---|---|
| Coupling/Cyclization | o-Halophenols, Cuprous Aryl Acetylenes | Pyridine (solvent) | Classic method for 2-arylbenzofurans. jocpr.com |
| Aerobic Oxidative Cyclization | Phenols, Alkynes | Cu catalyst, O₂ | One-pot synthesis of polysubstituted benzofurans. rsc.org |
Brønsted Acid Catalysis in Benzofuran Ring Formation
Brønsted acids are effective catalysts for the synthesis of benzofuran rings through various cyclization reactions. nih.govrsc.org One common strategy involves the acid-catalyzed dehydrative heterocyclisation of suitable precursors. rsc.org For instance, γ-hydroxy-α,β-unsaturated ketones can undergo cyclization catalyzed by para-toluenesulfonic acid (p-TSA) to form substituted furans. rsc.org This process is believed to proceed through in situ deprotection followed by a catalytic dehydrative cyclization. rsc.org
In the context of benzofuran synthesis, Brønsted acids can promote the cascade synthesis of densely substituted benzofurans from readily available starting materials like salicyl alcohols and furans. researchgate.net This reaction proceeds through the formation of an intermediate 2-(2-hydroxybenzyl)furan, which then rearranges to the benzofuran structure. researchgate.net Another approach utilizes triflic acid (TfOH) to mediate the synthesis of benzofuran derivatives from o-alkynylphenols. nih.gov The proposed mechanism involves the protonation of a vinylogous ester by TfOH to generate an oxocarbenium ion, which is followed by the addition of the alkyne and an oxa-Michael reaction to yield the substituted benzofuran. nih.gov
The choice of Brønsted acid can influence the reaction's efficiency. While acids like acetic acid and oxalic acid may show little reactivity, stronger acids such as methanolic HCl and p-TSA have been shown to be more effective. rsc.org The catalytic activity is dependent on the acid's strength and its ability to facilitate the necessary protonation and dehydration steps. rsc.orgresearchgate.net
Table 1: Examples of Brønsted Acid Catalysts in Benzofuran Synthesis
| Catalyst | Starting Materials | Product Type | Reference |
|---|---|---|---|
| para-Toluenesulfonic acid (p-TSA) | γ-hydroxy-α,β-unsaturated ketones | Substituted furans | rsc.org |
| Triflic acid (TfOH) | o-alkynylphenols | Substituted benzofurans | nih.gov |
Visible-Light-Mediated Synthesis of Benzofuran Derivatives
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, including the construction of benzofuran rings. researchgate.netosi.lv This methodology offers mild reaction conditions and avoids the need for harsh reagents. researchgate.net
One approach involves the visible-light-promoted cyclization of 1,6-enynes with bromomalonates. nih.govresearchgate.net This reaction can proceed without the need for a photocatalyst, transition metal, oxidant, or additive, making it an atom-economical process. nih.govresearchgate.net The mechanism is proposed to involve a radical-mediated pathway initiated by the homolysis of the C-Br bond, followed by a 5-exo-dig cyclization, nucleophilic substitution, and aromatization to afford carbonylated and hydroxylated benzofurans. nih.govresearchgate.net
Another visible-light-mediated strategy involves the reaction between disulfides and enynes to produce benzofuran heterocycles in high yields. nih.gov This process begins with the generation of an enyne peroxo radical, leading to a peroxoenynthio intermediate which then undergoes a 1,5-proton transfer to yield the benzofuran derivative. nih.gov The photochemical dimerization of benzofuran derivatives has also been reported, where an excited singlet state of benzofuran is implicated as the reactive species. rsc.org
These methods highlight the versatility of visible light in promoting the formation of benzofuran rings through various radical-based cyclization and addition pathways. nih.govresearchgate.net
Conversion and Derivatization of this compound
This compound is a versatile building block that can be readily converted into a variety of derivatives through standard functional group transformations.
Esterification of the carboxylic acid group is a common transformation. For example, benzofuran-3-carboxylic acids can be converted to their corresponding methyl esters. mdpi.com A general method for synthesizing benzofuran-3-acetic acids involves a three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid. researchgate.net The resulting acid can then be esterified. For instance, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can be synthesized by reacting the corresponding carboxylic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate. mdpi.com Another example is the synthesis of 4-benzofuran-carboxylic acid methyl ester, which can be obtained with a high yield. google.com
The carboxylic acid functionality can be converted into amides and hydrazides, which are important intermediates for the synthesis of more complex heterocyclic systems. osti.gov The synthesis of acid hydrazides from carboxylic acids can be achieved through a continuous flow process, which is amenable to various aliphatic, aromatic, and heteroaromatic carboxylic acids. osti.gov For instance, (6-methyl-benzofuran-3-yl)-acetic acid hydrazide has been synthesized and characterized. researchgate.net The general procedure involves converting the carboxylic acid to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate. researchgate.net
Amidation reactions can be performed using various coupling reagents. For example, benzofuran-2-carboxylic acid can be coupled with 8-aminoquinoline using HATU and N,N-diisopropylethylamine to form the corresponding amide. nih.gov
The benzene (B151609) ring of the benzofuran system can undergo electrophilic aromatic substitution reactions, such as bromination. The position of substitution is directed by the existing substituents on the ring. For benzofuran itself, electrophilic attack preferentially occurs at the 2-position. echemi.com However, in substituted benzofurans, the outcome can be different. For example, bromination of a 5-hydroxybenzofuran derivative using N-bromosuccinimide (NBS) can lead to substitution at the ortho position to the hydroxyl group. nih.gov A new method for synthesizing substituted 5,6-dicyanobenzofurans involves the activated aromatic nucleophilic replacement of a bromine atom and a nitro group in 4-bromo-5-nitrophthalonitrile. researchgate.net
Derivatives of this compound, particularly hydrazides, are valuable precursors for the synthesis of fused heterocyclic systems. ijrar.com For example, benzofuran-2-carbohydrazide can be reacted with aromatic aldehydes to form hydrazones, which can then be cyclized with acetic anhydride (B1165640) to yield oxadiazoline derivatives. ijrar.com Similarly, 5-(5-methyl-benzofuran-3-ylmethyl)-3H- researchgate.netresearchgate.netosi.lvoxadiazole-2-thione has been synthesized from the corresponding hydrazide. researchgate.net
These reactions demonstrate the utility of benzofuran-3-acetic acid derivatives in constructing more complex, polycyclic molecules with potential biological activities. researchgate.netnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| para-toluenesulfonic acid (p-TSA) |
| Triflic acid (TfOH) |
| 2-(2-hydroxybenzyl)furan |
| o-alkynylphenols |
| bromomalonates |
| (6-methyl-benzofuran-3-yl)-acetic acid hydrazide |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
| 4-benzofuran-carboxylic acid methyl ester |
| 8-aminoquinoline |
| N-bromosuccinimide (NBS) |
| 4-bromo-5-nitrophthalonitrile |
| benzofuran-2-carbohydrazide |
| 5-(5-methyl-benzofuran-3-ylmethyl)-3H- researchgate.netresearchgate.netosi.lvoxadiazole-2-thione |
| Acetic acid |
| Oxalic acid |
| Methanolic HCl |
| Dimethyl sulfate |
| Potassium carbonate |
| Hydrazine hydrate |
| HATU |
| N,N-diisopropylethylamine |
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of (5,6-Dimethyl-benzofuran-3-yl)-acetic acid is primarily dictated by the presence of the benzofuran (B130515) moiety, which acts as a chromophore. The absorption of ultraviolet radiation corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. shu.ac.uk For organic molecules with π-systems and heteroatoms, the most significant electronic transitions are typically π → π* and n → π*. libretexts.orgslideshare.net
π → π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of aromatic systems and other unsaturated groups. In this compound, the conjugated π-system of the benzofuran ring gives rise to intense absorption bands in the UV region.
n → π Transitions:* These transitions occur when an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the furan (B31954) ring and the carboxylic acid group, is excited to an antibonding π* orbital. slideshare.net These transitions are generally of lower energy and intensity compared to π → π* transitions. shu.ac.uk
The solvent environment can influence the wavelength of these absorption peaks. Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) for n → π* transitions due to the stabilization of the non-bonding orbitals, and often a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uk While specific experimental λmax values for this compound are not detailed in the reviewed literature, analogous compounds like benzene (B151609) (λmax=255 nm) and phenol (B47542) (λmax=270 nm) show characteristic absorption maxima. slideshare.net
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Chromophore | Expected Spectral Region |
|---|---|---|---|
| π → π* | Bonding π to Antibonding π* | Benzofuran Ring | High-intensity, Near-UV (~200-400 nm) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The compound has a molecular formula of C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . bldpharm.com
In electrospray ionization (ESI) or electron ionization (EI) mass spectrometry, the molecular ion (M⁺) or protonated molecule ([M+H]⁺) is expected to be observed. The subsequent fragmentation is dictated by the stability of the resulting ions.
Key expected fragmentation pathways include:
α-Cleavage: The most common fragmentation for carboxylic acids involves the cleavage of the bond adjacent to the carbonyl group. This can lead to the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45).
Loss of Acetic Acid Side Chain: Cleavage of the C-C bond between the benzofuran ring and the acetic acid side chain can result in the formation of a stable (5,6-dimethylbenzofuran-3-yl)methyl cation.
Benzofuran Ring Fragmentation: The benzofuran ring itself can undergo fragmentation, although this typically requires higher energy. The formation of 2-substituted benzofuran fragment ions is a known pathway for related compounds. nih.gov
A representative fragmentation graph for acetic acid shows the transition between ion fragments. researchgate.net For the title compound, the primary fragmentation would likely involve the side chain, leading to characteristic neutral losses and charged fragments that confirm the core structure.
Table 2: Predicted Key Mass Fragments for this compound
| m/z Value (Proposed) | Ion Formula | Description |
|---|---|---|
| 204 | [C₁₂H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 159 | [C₁₁H₁₁O]⁺ | Loss of •COOH (M-45) |
Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Crystal Packing
Although the specific crystal structure of this compound is not publicly available, extensive data from its isomer, 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid, provides a robust model for its solid-state characteristics. iucr.orgresearchgate.net Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms, including bond lengths, angles, and intermolecular interactions. unimi.it
The molecular geometry is defined by the spatial arrangement of its constituent atoms. Based on the analysis of its 4,6-dimethyl isomer, the benzofuran ring system is expected to be essentially planar. iucr.orgresearchgate.net The bond lengths and angles within this ring system will be consistent with those of an aromatic heterocyclic compound. The acetic acid side chain, however, introduces conformational flexibility.
Table 3: Expected Bond Lengths and Angles (based on 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid)
| Parameter | Bond/Angle | Expected Value | Reference |
|---|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.22 Å | iucr.orgresearchgate.net |
| Bond Length | C-O (hydroxyl) | ~1.31 Å | iucr.orgresearchgate.net |
| Bond Length | C-C (ring-side chain) | ~1.50 Å | iucr.orgresearchgate.net |
| Bond Angle | O-C-O (carboxyl) | ~123° | iucr.orgresearchgate.net |
| Bond Angle | C-C-C (side chain) | ~113° | iucr.orgresearchgate.net |
In the solid state, molecules of this compound are expected to self-assemble through a network of intermolecular interactions. The most significant of these is hydrogen bonding. As observed in numerous carboxylic acid structures, including its isomers, molecules are anticipated to form centrosymmetric dimers via strong O—H···O hydrogen bonds between their carboxylic acid groups. iucr.orgresearchgate.netnih.govnih.gov This interaction creates a characteristic R²₂(8) ring motif.
Table 4: Expected Intermolecular Interactions and Geometry
| Interaction Type | Donor-H···Acceptor | Description | Typical Distance (H···A) |
|---|---|---|---|
| Hydrogen Bond | O—H···O | Links carboxylic acid groups into dimers | ~1.8 Å |
The crystal structure provides critical information about the preferred molecular conformation in the solid state. A key feature is the relative orientation of the acetic acid side chain with respect to the planar benzofuran ring. In the related structure of 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid, the plane of the carboxylic acid group is significantly twisted out of the plane of the benzofuran system, with a dihedral angle of 76.53°. iucr.orgresearchgate.net This non-planar conformation is likely adopted to minimize steric hindrance. A similar twisted conformation can be predicted for this compound, influencing its crystal packing and intermolecular interactions.
Computational and Theoretical Investigations of 5,6 Dimethyl Benzofuran 3 Yl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the prediction of molecular geometry, stability, and spectroscopic behavior without the need for empirical data, although comparisons with experimental results are often used for validation.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net A primary application of DFT in computational chemistry is geometry optimization, a process that determines the most stable conformation of a molecule. This is achieved by finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
For a molecule like (5,6-Dimethyl-benzofuran-3-yl)-acetic acid, the optimization process would calculate the forces on each atom and adjust their positions iteratively until a stationary point is reached where the net forces are negligible. This resulting structure, or optimized geometry, represents the most probable and stable three-dimensional arrangement of the molecule in the gaseous phase. This optimized structure is the foundation for all subsequent theoretical calculations, including the prediction of spectroscopic parameters and the analysis of electronic properties. researchgate.net Studies on analogous compounds, such as 2-(5-methyl-1-benzofuran-3-yl) acetic acid, have successfully used DFT to obtain reliable geometric parameters that compare well with experimental data. researchgate.netuns.ac.rs
Basis Set Selection and Methodologies (e.g., B3LYP/6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. semanticscholar.orgacs.org
B3LYP (Becke, three-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation energies from other sources. It is known for providing a good balance between computational cost and accuracy for a wide range of chemical systems. irjweb.com
6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three basis functions. The "++G" denotes the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing systems with lone pairs or anions and for calculating properties like electron affinity. The "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of electron clouds and accounting for the distortion of atomic orbitals within the molecule. ekb.eg
This level of theory has been extensively used for computational studies on various benzofuran (B130515) derivatives to investigate their structural and electronic properties. researchgate.netuns.ac.rsacs.orgrsc.org
Theoretical Prediction of Spectroscopic Parameters (IR, Raman, NMR, UV-Vis)
Once the molecular geometry is optimized, DFT can be employed to predict various spectroscopic parameters. These theoretical spectra serve as a powerful tool for interpreting and assigning experimental data.
Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies correspond to the fundamental vibrational modes of the molecule. These frequencies, along with their calculated intensities (IR) and activities (Raman), can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic functional groups and confirm the molecular structure. uns.ac.rsnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. researchgate.netuns.ac.rs The calculations determine the magnetic shielding tensors for each nucleus in the optimized structure. These theoretical shifts are then compared to a standard reference, such as Tetramethylsilane (TMS), to provide values that can be directly correlated with experimental NMR spectra. acs.orgnih.gov
UV-Vis Spectroscopy: The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). uns.ac.rsnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax), excitation energy, and oscillator strength, help in understanding the electronic transitions and interpreting the experimental UV-Vis spectrum. uns.ac.rs
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, stability, and optical properties. Computational methods provide a detailed picture of orbital energies and electron distribution.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic behavior of a molecule. researchgate.net
HOMO: Represents the ability of a molecule to donate an electron and is associated with the ionization potential.
LUMO: Represents the ability of a molecule to accept an electron and is related to the electron affinity.
The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (E_gap). This gap is a critical parameter for determining the molecule's properties:
Chemical Reactivity: A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
Kinetic Stability: A larger energy gap implies higher kinetic stability and lower chemical reactivity. irjweb.com
Electronic Properties: The energy gap is crucial for predicting the electronic transport and optical properties of the material. Molecules with small gaps are often good candidates for optoelectronic applications. nih.gov
For illustrative purposes, the table below shows FMO data calculated for the structurally similar compound 2-(5-methyl-1-benzofuran-3-yl) acetic acid using the B3LYP/6-311++G(d,p) method. researchgate.netuns.ac.rs
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -6.17 |
| E_LUMO | -0.96 |
| Energy Gap (ΔE) | 5.21 |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunctions into localized orbitals representing electron pairs (bonds, lone pairs, core orbitals). This analysis provides a detailed understanding of intramolecular bonding and interactions. researchgate.netuns.ac.rs
NBO analysis is particularly useful for studying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. These interactions stabilize the molecule and are referred to as intramolecular charge transfer (ICT). The stabilization energy (E(2)) associated with each donor-acceptor interaction can be quantified, with larger E(2) values indicating a more significant interaction. researchgate.netekb.eg
For instance, in benzofuran derivatives, significant hyperconjugative interactions often involve the delocalization of π-electrons from the aromatic rings or lone pairs from heteroatoms (like oxygen) into antibonding (π* or σ*) orbitals. This delocalization is key to the stability and electronic properties of the benzofuran system. researchgate.netuns.ac.rs
The following table, based on data from the related molecule 2-(5-methyl-1-benzofuran-3-yl) acetic acid, illustrates typical strong intramolecular interactions identified through NBO analysis. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C1-C2) | π(C3-C4) | 20.51 |
| π(C1-C2) | π(C5-C6) | 19.54 |
| LP(2) O1 | π*(C5-C10) | 20.11 |
Detailed Computational and Theoretical Analysis of this compound Remains Elusive
Despite a comprehensive search for computational and theoretical studies on the chemical compound this compound, specific research data required to construct a detailed analysis of its electronic and molecular properties is not available in the public domain. The inquiry, focused on a precise outline including Mulliken atomic charges, molecular electrostatic potential, reactivity descriptors, thermodynamic properties, conformational landscape, and nonlinear optical properties, yielded no specific results for this particular molecule.
While the field of computational chemistry offers deep insights into molecular behavior, published research tends to focus on compounds with known biological activity or specific material applications. The available scientific literature contains detailed theoretical investigations on structurally similar benzofuran derivatives. For instance, extensive density functional theory (DFT) studies have been conducted on "(5-methyl-benzofuran-3-yl)-acetic acid" and its derivatives. These studies explore aspects such as charge distribution, molecular reactivity, and spectroscopic properties.
However, the explicit instructions for this article mandated a sole focus on the "this compound" isomer and strictly prohibited the inclusion of information on any other compound. The difference of a single methyl group in the molecular structure can significantly alter the electronic and conformational properties of a molecule. Therefore, extrapolating data from related but distinct compounds would be scientifically inaccurate and would violate the user's specific constraints.
Searches for crystallographic data, which could provide a basis for computational modeling, also confirmed that no such data exists for the 5,6-dimethyl variant. While general computational models can predict the behavior of such molecules, specific, peer-reviewed studies containing the detailed data tables and in-depth analysis required for this article have not been published.
Consequently, it is not possible to provide a scientifically rigorous article that adheres to the requested outline and content requirements for this compound at this time. The absence of dedicated research on this specific compound prevents a detailed discussion of its computational and theoretical characteristics.
Solvent Effects on Electronic and Spectroscopic Properties (Solvatochromism, Dipole Moments)
The interaction between a solute molecule and the surrounding solvent can significantly alter its electronic and spectroscopic properties. This phenomenon, known as solvatochromism, is crucial for understanding a molecule's behavior in different chemical environments. Computational studies on benzofuran derivatives explore these effects by calculating properties in various solvents, often modeled using approaches like the Polarizable Continuum Model (PCM).
A detailed investigation of a structurally similar compound, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, provides insight into the solvent effects that would be anticipated for this compound. sci-hub.se In this study, the absorption and fluorescence spectra were analyzed in a range of solvents with varying polarities. sci-hub.se
Solvatochromism:
The absorption (λ_abs_) and fluorescence (λ_fl_) maxima of benzofuran derivatives typically exhibit a shift in response to solvent polarity. sci-hub.senih.gov For the analogue, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, a bathochromic (red) shift is observed in both absorption and fluorescence spectra as the solvent polarity increases. sci-hub.se This indicates that the excited state of the molecule is more polar than its ground state, leading to greater stabilization by polar solvents. sci-hub.se This positive solvatochromism is a common feature in molecules where excitation is accompanied by an increase in charge separation. acs.org
The following table details the experimentally observed absorption and fluorescence maxima for (5-methyl-benzofuran-3-yl)-acetic acid hydrazide in different solvents. sci-hub.se
| Solvent | Absorption Max (λ_abs_, nm) | Fluorescence Max (λ_fl_, nm) |
|---|---|---|
| Butanol | 286 | 329 |
| Propanol | 286 | 329 |
| Acetone | 287 | 329 |
| Ethanol | 286 | 329 |
| Methanol | 286 | 330 |
| Ethyl Acetate | 287 | 328 |
| Tetrahydrofuran (THF) | 288 | 327 |
| Dichloromethane (DCM) | 289 | 327 |
| Acetonitrile (B52724) | 287 | 329 |
| Dimethylformamide (DMF) | 288 | 331 |
Dipole Moments:
The dipole moment is a measure of the polarity of a molecule. Computational methods, particularly Density Functional Theory (DFT), are used to calculate the dipole moments in both the ground state (μ_g_) and the first excited state (μ_e_). An increase in the dipole moment upon excitation (μ_e_ > μ_g_) is consistent with the observed positive solvatochromism. sci-hub.se
For (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, theoretical calculations confirmed that the excited state dipole moment is significantly higher than the ground state dipole moment. sci-hub.se This suggests a substantial redistribution of electron density upon photoexcitation, making the molecule more polar in its excited state. sci-hub.seresearchgate.net This change is a key factor in designing molecules for applications in nonlinear optics. physchemres.org
The table below presents the computationally determined ground and excited state dipole moments for this analogue. sci-hub.se
| State | Dipole Moment (Debye) |
|---|---|
| Ground State (μ_g_) | 2.1523 |
| Excited State (μ_e_) | 3.2037 |
These findings for a related molecule strongly suggest that this compound would also exhibit positive solvatochromism and possess a larger dipole moment in its excited state compared to its ground state.
Topology Analysis (AIM, ELF, LOL, NCI)
Topological analysis of the electron density provides profound insights into the chemical bonding, electronic structure, and non-covalent interactions within a molecule. aip.orgresearchgate.net These methods partition the molecular space into chemically meaningful regions, allowing for a detailed characterization of atoms, bonds, and weak interactions.
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de Critical points in the electron density, where the gradient is zero, are located to define atoms, bonds, rings, and cages. researchgate.net The analysis of the electron density and its Laplacian (∇²ρ(r)) at a bond critical point (BCP) reveals the nature of the chemical bond. researchgate.net For this compound, an AIM analysis would be expected to characterize the covalent bonds within the benzofuran ring, the methyl groups, and the acetic acid side chain, as well as potential intramolecular hydrogen bonds.
Electron Localization Function (ELF): The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a clear picture of electron localization in a molecule, allowing for the visualization of core electrons, covalent bonds, and lone pairs in a chemically intuitive way. wikipedia.orgcanterbury.ac.uk An ELF analysis of the target compound would map these regions, showing high ELF values (approaching 1) in the centers of bonds and lone pair regions, effectively visualizing the VSEPR theory in action. wikipedia.org This method is invaluable for understanding the electronic structure of complex heterocyclic systems. aip.org
Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is another tool used to visualize regions of high electron localization. jussieu.frcdnsciencepub.com It is based on the kinetic-energy density and helps to identify the spatial domains of localized orbitals, offering a complementary perspective on chemical bonding. researchgate.netscilit.com For the title compound, LOL analysis would provide profiles of the chemical bonds, distinguishing between single, double, and aromatic bonds within the benzofuran system.
Non-Covalent Interaction (NCI) Analysis: The Non-Covalent Interaction (NCI) index is a powerful tool for identifying and visualizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. chemtools.orgwikipedia.org The method is based on the electron density and the reduced density gradient. wikipedia.org NCI plots generate isosurfaces that reveal the location and nature of non-covalent interactions in 3D space. youtube.com An NCI analysis of this compound would be particularly useful for identifying potential intramolecular hydrogen bonding between the carboxylic acid group and the furan (B31954) oxygen, as well as mapping steric repulsions introduced by the methyl groups. Such analyses have been applied to study subtle interactions in other benzofuran-containing systems. researchgate.net
Investigation of Biological Relevance and Mechanistic Pathways Excluding Clinical Data
Enzyme Inhibition Studies (e.g., Chorismate Mutase)
The benzofuran (B130515) core is a key component in the design of various enzyme inhibitors. Although studies specifically testing (5,6-Dimethyl-benzofuran-3-yl)-acetic acid are not prominent in the literature, related derivatives have shown significant inhibitory activity against several enzymes, including chorismate mutase (CM), an essential enzyme in the shikimate pathway of bacteria, fungi, and plants, making it an attractive target for antimicrobial agents. nih.govrsc.org
For instance, a series of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were designed and evaluated as potential inhibitors of Mycobacterium tuberculosis chorismate mutase (MtbCM). nih.govrsc.org In vitro testing of the most promising compounds from this series demonstrated significant enzyme inhibition. nih.govnih.gov Similarly, other studies have identified 2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as potent inhibitors of bacterial chorismate synthase, another key enzyme in the same pathway. researchgate.net
| Benzofuran Derivative Class | Target Enzyme | Key Findings | Source |
|---|---|---|---|
| 3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones | Chorismate Mutase (MtbCM) | Showed encouraging inhibition of 64–65% at a concentration of 30 μM in vitro. | nih.govnih.gov |
| 2-Benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones | Chorismate Synthase | Identified as potent inhibitors of the bacterial enzyme. | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target. researchgate.net This method has been widely applied to benzofuran derivatives to identify potential targets and elucidate their binding mechanisms at the molecular level.
In silico studies have explored the interaction of various benzofuran derivatives with a range of biologically significant proteins. These computational analyses help to prioritize compounds for further experimental testing and suggest potential therapeutic applications.
| Potential Biological Target | Therapeutic Area | Benzofuran Class Studied | Source |
|---|---|---|---|
| Chorismate Mutase (MtbCM) | Antitubercular | 3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones | nih.govrsc.org |
| Polyketide Synthase 13 (Pks13) | Antitubercular | Benzofuran-1,3,4-oxadiazoles | nih.gov |
| Acetylcholinesterase (AChE) & β-secretase (BACE-1) | Anti-Alzheimer's | Benzofuran-azacyclic hybrids | nih.govacs.org |
| Cyclin-dependent kinase 2 (CDK2) | Anticancer | 3-(Piperazinylmethyl)benzofuran derivatives | nih.gov |
Docking simulations reveal detailed insights into the molecular interactions that stabilize the ligand-target complex. For benzofuran derivatives, these interactions typically involve a combination of hydrogen bonds and hydrophobic contacts.
For example, the docking of benzofuran derivatives into the active site of Mtb chorismate mutase showed strong hydrogen bonding with the backbone of the ILE67 residue, supplemented by several hydrophobic interactions. nih.govrsc.org In studies targeting Pks13, another key enzyme in M. tuberculosis, benzofuran-oxadiazole derivatives were predicted to form hydrogen bonds with TYR1663 and HIS1664. nih.gov In the context of Alzheimer's disease, benzofuran hybrids were shown to effectively occupy the substrate channel of the AChE enzyme and the catalytic cleft of the BACE-1 enzyme. nih.govresearchgate.net
| Target | Key Interacting Residues | Types of Interaction | Source |
|---|---|---|---|
| Chorismate Mutase (MtbCM) | ILE67 | Strong H-bonding, hydrophobic/van der Waals interactions | nih.govrsc.org |
| Polyketide Synthase 13 (Pks13) | TYR1663, HIS1664 | Conventional and carbon-hydrogen bonds | nih.gov |
| Acetylcholinesterase (AChE) | N/A (Occupies substrate channel) | Shape complementarity | nih.govresearchgate.net |
| CDK2 | N/A (Anchors to kinase domain) | General binding to kinase domain | nih.gov |
Structure-Activity Relationship (SAR) Studies on Benzofuran Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For the benzofuran class, SAR analyses have elucidated how different chemical groups (substituents) on the core structure influence biological activity. scilit.comnih.gov
The type and position of substituents on the benzofuran ring are critical determinants of biological function. nih.gov The presence of the two methyl groups at the 5- and 6-positions of the target compound, this compound, is significant, as dimethylated benzofurans have been shown to exhibit superior antioxidant activity. digitellinc.com
| Substituent | Position(s) | Observed Effect on Biological Response | Source |
|---|---|---|---|
| Halogen (Br, Cl, F) | Benzene (B151609) ring | Significant increase in anticancer activities. | nih.gov |
| Ester Group | C-2 | Identified as a key site for cytotoxic (anticancer) activity. | nih.gov |
| Hydroxyl, Halogen, Amino Groups | C-5 | Closely related to antibacterial activity. | nih.gov |
| Electron-donating groups (e.g., Methoxy) | Benzofuran core | Enhanced inhibitory effect on enzymes like SIRT2. | mdpi.com |
| Methyl Groups | Benzene ring | Dimethylated compounds exhibited superior antioxidant activity. | digitellinc.com |
Exploration of Mechanistic Biological Activities
The benzofuran scaffold has been integral to the development of compounds with diverse mechanistic actions. Research has demonstrated that derivatives can exert their effects through various pathways. For instance, the anticancer properties of some benzofurans are achieved through the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs). nih.gov In the realm of infectious diseases, benzofurans have been shown to inhibit enzymes essential for pathogen survival, such as chorismate mutase and polyketide synthase 13 in M. tuberculosis. rsc.orgnih.gov Furthermore, their potential as anti-Alzheimer's agents is being explored through the dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1). nih.gov Other derivatives have shown potential as anti-osteoporotic agents by inhibiting cyclin-dependent kinase 8 (CDK8). jst.go.jp This breadth of activity underscores the versatility of the benzofuran nucleus as a pharmacophore for targeting a wide array of biological processes. scilit.commedcraveonline.com
Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal)
Benzofuran derivatives exhibit a wide spectrum of antimicrobial activities. scienceopen.comnih.gov The antimicrobial efficacy of these compounds is often attributed to the core benzofuran structure, with substitutions on the ring system significantly influencing potency and specificity. nih.govrsc.org
Antibacterial Mechanisms: The antibacterial action of benzofuran derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies on various derivatives have shown that their mechanism can be multifactorial. For instance, some compounds are designed to disrupt bacterial cell wall synthesis, a historically effective target for antibacterial agents. nih.gov The introduction of specific functional groups, such as disulfide moieties, into the benzofuran skeleton has been shown to yield compounds with remarkable activity against plant pathogens like Xanthomonas oryzae and Xanthomonas axonopodis. acs.orgacs.org Structure-activity relationship (SAR) studies suggest that the hydrophilic-hydrophobic balance is a critical determinant of antibacterial activity. nih.gov For example, compounds bearing a hydroxyl group at the C-6 position have demonstrated excellent activity against multiple bacterial strains. nih.gov
Antifungal Mechanisms: Several benzofuran derivatives have shown potent antifungal activity. nih.govrsc.org One mechanism involves the inhibition of fungal N-Myristoyltransferase, a key enzyme in fungal cell processes. nih.gov Certain benzofuran-5-ol (B79771) derivatives have displayed antifungal activity superior or comparable to the reference drug 5-fluorocytosine, completely inhibiting the growth of various fungal species at low concentrations. nih.gov Hybrid molecules, such as those combining benzofuran with pyrazoline and thiazole (B1198619) moieties, have also demonstrated significant activity against fungi like Candida albicans. nih.gov
| Compound Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Benzofuran-ketoxime derivative (51a) | Staphylococcus aureus | 0.039 µg/mL | rsc.org |
| Benzofuran derivatives with C-6 hydroxyl group (15, 16) | Various bacterial strains | 0.78-3.12 µg/mL | nih.gov |
| Benzofuran-5-ol derivatives (20, 21) | Various fungal species | 1.6-12.5 µg/mL | nih.gov |
| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas oryzae pv oryzae (Xoo) | EC₅₀: 0.28 µg/mL | acs.org |
Anticancer Mechanisms (e.g., Cell Proliferation Inhibition, Apoptosis Induction in Cell Lines)
The benzofuran scaffold is a privileged structure for the development of anticancer agents, with derivatives showing potent activity against a wide array of human cancer cell lines. scienceopen.comnih.govrsc.org The anticancer activity is highly dependent on the type and position of substituents on the benzofuran ring. nih.gov
Cell Proliferation Inhibition: Benzofuran derivatives have been shown to inhibit the proliferation of various cancer cells, including those from colon, lung, breast, and cervical cancers. nih.govfrontiersin.orgnih.gov The mechanisms are diverse and can involve the inhibition of key cellular targets like tubulin polymerization, hypoxia-inducible factor-1 (HIF-1), Aurora B kinase, and VEGFR-2. nih.govnih.gov For example, a benzene-sulfonamide-based benzofuran derivative was designed to inhibit the HIF-1 pathway, which is crucial for carcinogenesis in certain malignant cancers. nih.gov Similarly, certain 3-methylbenzofuran (B1293835) derivatives have demonstrated potent antiproliferative activity against lung cancer cell lines (A549) with IC₅₀ values comparable to the reference drug staurosporine. nih.gov
Apoptosis Induction: A primary mechanism by which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov The pro-apoptotic benzofuran-isatin conjugate, known as Compound 5a, has been shown to provoke apoptosis in colorectal cancer cell lines in a dose-dependent manner. frontiersin.orgnih.gov Mechanistic studies revealed that this compound can upregulate the tumor suppressor p53. frontiersin.org Another compound, 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), which shares a dimethyl-substituted aromatic ring system and an acetic acid moiety, was found to rapidly induce apoptosis in vascular endothelial cells within tumors, leading to a reduction in tumor blood flow and subsequent necrosis of tumor tissue. nih.gov This suggests that targeting the tumor vasculature is another potential anticancer mechanism for related compounds. nih.gov
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-bromomethyl derivative (Compound 1) | HL60 (Leukemia) | 0.1 µM | nih.gov |
| 3-methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 µM | nih.gov |
| 3-amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 µM | nih.gov |
| Benzofuran derivative (12) | HeLa (Cervical) | 1.06 µM | nih.gov |
Anti-inflammatory Pathways and Cellular Responses
Benzofuran compounds possess significant anti-inflammatory properties, acting through various cellular pathways. mdpi.comijbcp.com They have been shown to inhibit key enzymes like cyclooxygenases (COX) and lipoxygenases, which are involved in the inflammatory process. ijbcp.com
Research on heterocyclic/benzofuran hybrids has elucidated their mechanisms of action in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.comnih.gov One promising piperazine/benzofuran hybrid, compound 5d, demonstrated an excellent inhibitory effect on the production of nitric oxide (NO), a pro-inflammatory mediator. mdpi.comresearchgate.net Further investigation revealed that this compound significantly inhibits the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. mdpi.comnih.gov These pathways are critical regulators of the inflammatory response, and their inhibition leads to the downregulation of pro-inflammatory factors such as COX-2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comnih.govnih.gov Fluorinated benzofuran and dihydrobenzofuran derivatives have also been shown to effectively reduce the formation of IL-6, NO, chemokine CCL2, and prostaglandin (B15479496) E₂ in macrophages. nih.gov
Antitubercular Activity and Target Modulation
With the rise of multidrug-resistant strains of Mycobacterium tuberculosis (MTB), there is an urgent need for novel antitubercular drugs that act on new targets. nih.govnih.gov Benzofuran derivatives have emerged as a promising class of compounds in this area, exhibiting excellent activity against both drug-sensitive and drug-resistant pathogens. nih.govresearchgate.netbnc.cat
One novel target inhibited by a benzofuran lead compound is the thioesterase (TE) domain of Pks13, an enzyme essential for the synthesis of mycolic acids. nih.gov Mycolic acids are critical components of the mycobacterial cell wall, and their disruption is a validated strategy for killing the bacterium. nih.gov In silico studies have also suggested that benzofuran derivatives can target NarL, a transcriptional regulatory protein involved in the nitrate (B79036) respiration pathway that MTB uses to survive in anaerobic conditions during latent infection. nih.gov A study evaluating a series of benzofuran-based chalcones found one derivative with a 3-fluoro substituent to be the most potent, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against the MTB H37Rv strain. wisdomlib.org
Potential in Neurological Research (e.g., Neuroinflammation, Serotonin Receptors)
Benzofuran derivatives are being actively investigated for their potential in treating neurological disorders, including neurodegenerative diseases like Alzheimer's. scienceopen.comnih.govgoogle.com Their neuroprotective effects are often linked to their antioxidant and anti-inflammatory properties. nih.govnih.gov
Neuroprotection and Neuroinflammation: Studies have shown that benzofuran-2-carboxamide (B1298429) derivatives can protect neuronal cells from excitotoxicity, a process implicated in numerous neurodegenerative disorders. nih.gov These compounds also exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation in brain tissue. nih.gov A benzofuran-containing organoselenium compound was found to normalize the activity of monoamine oxidase B (MAO-B) in the cortex and hippocampus of a mouse model of Alzheimer's disease. nih.gov Increased MAO-B activity is associated with cognitive decline, and its inhibition can reduce oxidative stress. nih.gov
Enzyme Inhibition in Alzheimer's Disease: A key strategy in Alzheimer's therapy is to increase levels of the neurotransmitter acetylcholine (B1216132) by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Several 2-arylbenzofuran derivatives isolated from natural sources have shown potent and selective inhibitory activity against BChE, with some being more potent than the positive control, galantamine. mdpi.com Molecular docking studies have helped to clarify the interactions between these benzofuran inhibitors and the enzyme. mdpi.com More recently, novel benzofuran-azacyclic hybrids have been designed and synthesized as dual inhibitors of both AChE and BACE-1, another key enzyme in Alzheimer's pathology. acs.org
Potential Applications in Non Biological Fields
Materials Science and Organic Electronics
The benzofuran (B130515) moiety is a key structural unit in many synthetic materials due to its electronic and photophysical properties. nih.govsemanticscholar.org Derivatives of benzofuran are being investigated for their role in the development of functional materials for optoelectronics and photovoltaics. semanticscholar.org
Role in Organic Light-Emitting Diodes (OLEDs) and Photonic Devices
While direct application of (5,6-Dimethyl-benzofuran-3-yl)-acetic acid in OLEDs has not been extensively documented, the benzofuran scaffold is recognized for its potential in this field. nih.gov Benzofuran derivatives have been explored as components in creating materials for organic electronics. semanticscholar.orgresearchgate.net For instance, fluorobenzofuran is used as a high triplet energy host material in the design of green phosphorescent OLEDs, and other derivatives are noted for their hole-transporting properties. nih.gov The fusion of benzofuran with other aromatic systems, like acridine, has been shown to produce high-performance donors for thermally activated delayed fluorescent (TADF) OLEDs. rsc.org The π-conjugated system of the benzofuran core in this compound suggests it could serve as a foundational structure for developing new materials for these advanced applications. vulcanchem.com
Fluorescent Probes and Imaging Agents
Benzofuran derivatives are widely recognized for their fluorescent properties. researchgate.net The inherent fluorescence of the benzofuran ring system makes it a valuable scaffold for developing fluorescent probes and imaging agents. nih.govresearchgate.net Studies on analogs such as (6-Methyl-benzofuran-3-yl)-acetic acid have demonstrated its utility as a fluorescent probe with high selectivity for nucleophilic sites, suggesting its potential for detecting specific molecules like thiols in proteins. cymitquimica.com Similarly, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide has been studied for its photophysical properties and solvatochromic behavior, indicating its potential as a molecular probe. researchgate.net
The acetic acid group on this compound provides a convenient attachment point for conjugation to other molecules without significantly disrupting the fluorescent core, a key feature for creating targeted imaging agents. nih.gov This functional handle allows the benzofuran fluorophore to be linked to biomolecules or other targets of interest. nih.gov
Table 1: Potential Fluorescent Properties of Benzofuran Acetic Acid Derivatives
| Derivative | Reported/Potential Application | Key Structural Feature | Reference |
|---|---|---|---|
| (6-Methyl-benzofuran-3-yl)-acetic acid | Fluorescent probe for detecting thiols | Methyl group on benzofuran ring | cymitquimica.com |
| (5-Methyl-benzofuran-3-yl)-acetic acid hydrazide | Molecular probe | Hydrazide derived from acetic acid | researchgate.net |
| This compound | Potential fluorescent probe | Dimethyl substitution, acetic acid for conjugation | vulcanchem.comnih.gov |
| Triphenylamine-benzofuran derivatives | Fluorescent probe for hydrogen polysulfide | Extended conjugation with triphenylamine | nih.gov |
Hole-Transporting Materials
In organic electronic devices like OLEDs and perovskite solar cells, hole-transporting materials (HTMs) are critical components. nih.govmdpi.com The benzofuran scaffold and its larger analog, dibenzofuran, have been incorporated into molecules designed for this purpose. nih.govrsc.org The planar structure and π-conjugated system of benzofurans facilitate the movement of charge carriers (holes). acs.org Research on dibenzofuran-based HTMs has shown that extending the π-conjugation can deepen HOMO energy levels and significantly increase hole mobility. nih.govresearchgate.net While this compound itself may not be a primary HTM, its rigid core structure is a relevant building block for constructing more complex, high-performance HTMs for next-generation flexible electronic devices. nih.govmdpi.com
Chemical Synthesis as Building Blocks and Intermediates
One of the most immediate and practical applications of this compound is its use as a building block in chemical synthesis. sigmaaldrich.comchemscene.comcymitquimica.com Its bifunctional nature—possessing a modifiable benzofuran ring and a reactive carboxylic acid group—makes it a valuable intermediate for constructing more complex molecules. vulcanchem.com
The acetic acid moiety can be readily converted into other functional groups such as esters, amides, acid chlorides, or hydrazides, opening pathways to a wide range of derivatives. researchgate.netacs.org For example, the synthesis of (5-methyl benzofuran-3-yl)-acetic acid hydrazide proceeds from the corresponding acetic acid precursor. researchgate.net The benzofuran ring itself can undergo further functionalization, such as electrophilic substitution, although the existing substituents will direct the position of new groups. vulcanchem.com
A common synthetic route to this class of compounds involves the cyclization of a substituted phenol (B47542), such as 3,4-dimethylphenol (B119073), with a reagent like chloroacetic acid, highlighting the accessibility of this structural motif. vulcanchem.com Its availability from chemical suppliers further solidifies its role as a ready-to-use intermediate for researchers developing novel compounds for materials science or medicinal chemistry. sigmaaldrich.comchemscene.comcymitquimica.com
Agrochemical Research (e.g., Antimicrobial Agents)
The benzofuran scaffold is a "privileged structure" found in numerous compounds with a wide array of biological activities, including antimicrobial properties. jopcr.comrsc.org This has prompted significant interest in synthesizing benzofuran derivatives for potential use in agrochemical research as pesticides or antimicrobial agents to protect plants. google.comresearchgate.net
Numerous studies have demonstrated that benzofuran derivatives can exhibit potent activity against various bacterial and fungal strains. mdpi.comresearchgate.net The antimicrobial efficacy is often dependent on the specific substitution pattern on the benzofuran ring. mdpi.com For example, the introduction of halogen atoms into the structure has been shown to induce or enhance activity against Gram-positive cocci and certain fungi. mdpi.com While some studies on specific benzofuran derivatives have shown no activity against tested bacterial strains, the broader class of compounds remains a promising area for the development of new antimicrobial agents. nih.gov
The potential of this compound in this field lies in its core structure. It can be used as a starting material to synthesize a library of related compounds with varied functional groups to screen for antimicrobial activity against plant pathogens. Some benzofuran-based carbamate (B1207046) insecticides, such as carbofuran (B1668357) and benfuracarb, have been developed, further underscoring the relevance of this chemical class in agrochemicals. nih.gov
Table 2: Summary of Antimicrobial Research on Benzofuran Derivatives
| Compound Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci, Candida strains | Halogen substitution induced antimicrobial and antifungal activity. | mdpi.com |
| Aza-benzofuran derivatives | Salmonella typhimurium, Staphylococcus aureus | Showed moderate antibacterial activity. | mdpi.com |
| Benzofuran amide derivatives | Gram-positive and Gram-negative bacteria, fungi | Certain derivatives showed strong broad-spectrum antimicrobial activity. | jopcr.com |
| General Benzofuran derivatives | Various bacteria and fungi | The benzofuran scaffold is a versatile core for designing antimicrobial molecules. | rsc.org |
Q & A
Q. What are the optimal synthetic routes for (5,6-Dimethyl-benzofuran-3-yl)-acetic acid?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. A validated approach for analogous compounds (e.g., 6,7-dimethyl derivatives) includes:
Starting Materials : Substituted benzaldehyde derivatives and methyl phenylacetate.
Cyclization : Use of acid catalysts (e.g., H₂SO₄) or base-mediated conditions to form the benzofuran core.
Acetic Acid Moiety Introduction : Alkylation or hydrolysis of ester intermediates (e.g., ethyl 2-(benzofuran-3-yl)acetate) under reflux with aqueous KOH (5–6 h) .
Purification : Column chromatography (ethyl acetate/hexane) or recrystallization.
Yield optimization requires controlled stoichiometry and temperature monitoring. Characterization via IR (C=O stretch at ~1715 cm⁻¹) and NMR (δ 2.33–2.36 ppm for methyl groups) confirms structural integrity .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : A multi-technique approach is essential:
- IR Spectroscopy : Identify carboxylic acid O–H stretches (~3413 cm⁻¹) and C=O vibrations (~1715 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Methyl groups at δ 2.33–2.36 ppm; aromatic protons (C4–C6) as doublets (J = 8.0 Hz) .
- ¹³C NMR : Carboxylic carbon at ~171.95 ppm; benzofuran carbons between 114–153 ppm .
- LCMS : Molecular ion peak [M+1] at m/z 205 for validation .
- Melting Point : 152–153°C (compare with literature for purity assessment) .
Advanced Research Questions
Q. How can researchers investigate the intermolecular interactions and crystal packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:
Crystallization : Evaporate a benzene solution of the compound to obtain single crystals .
Data Collection : Measure diffraction patterns (e.g., Cu-Kα radiation, λ = 1.54178 Å).
Q. Analysis :
- Identify hydrogen-bonding motifs (e.g., O–H⋯O dimers with bond lengths ~1.84 Å) .
- Calculate planarity deviations (e.g., mean deviation <0.005 Å for benzofuran rings) .
Pair with DFT calculations to correlate experimental and theoretical bond geometries.
Q. What strategies are recommended for resolving contradictions in reported biological activities of benzofuran derivatives?
- Methodological Answer : Address discrepancies through:
Standardized Bioassays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) using certified cell lines or enzyme kits.
Structural Verification : Confirm compound identity via LCMS and NMR for each batch to rule out impurities .
Dose-Response Studies : Test across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
Meta-Analysis : Compare crystallographic data (e.g., substituent positions) to activity trends in analogs .
Q. How can the stability of this compound under various experimental conditions be systematically assessed?
- Methodological Answer : Conduct accelerated stability studies:
Stress Testing : Expose the compound to:
- Thermal Stress : 40–60°C for 1–4 weeks.
- Hydrolytic Stress : pH 1–13 buffers at 25°C.
- Oxidative Stress : 3% H₂O₂.
Q. Analytical Monitoring :
- HPLC : Track degradation products using a C18 column (UV detection at 254 nm).
- Mass Spectrometry : Identify breakdown fragments.
Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
